molecular formula C16H13N3O2S B6422406 N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 710287-50-6

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No.: B6422406
CAS No.: 710287-50-6
M. Wt: 311.4 g/mol
InChI Key: XVZQXXOECNJSLP-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is an organic compound that features a phthalazine ring system attached to a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced by reacting the phthalazine derivative with 2-chloroacetamide in the presence of a base such as potassium carbonate.

    Hydroxylation: The final step involves the hydroxylation of the phenyl ring, which can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: The compound can be reduced at the sulfanyl group to form thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The phthalazine ring system may also play a role in stabilizing the compound within the binding pocket of the target.

Comparison with Similar Compounds

  • N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)ethanamide
  • N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)propionamide

Comparison: N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is unique due to the specific positioning of the hydroxyl group on the phenyl ring and the sulfanylacetamide moiety. This configuration may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the phthalazine ring system also differentiates it from other sulfanylacetamide derivatives, potentially enhancing its stability and binding affinity to molecular targets.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-13-6-3-5-12(8-13)18-15(21)10-22-16-14-7-2-1-4-11(14)9-17-19-16/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZQXXOECNJSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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